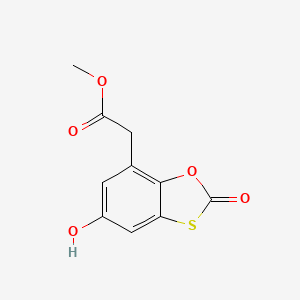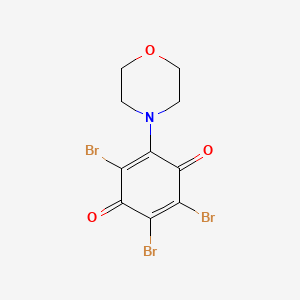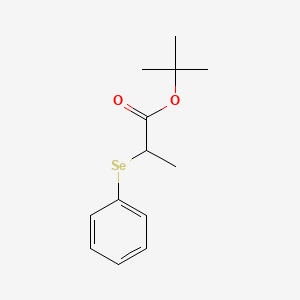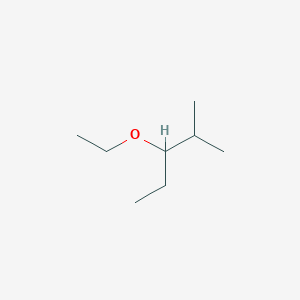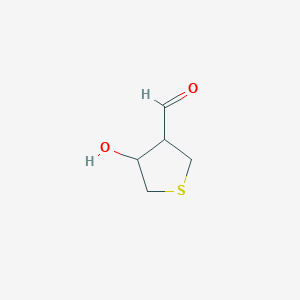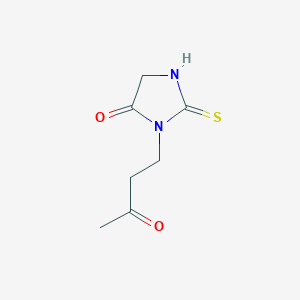
2-(4-Nitrophenoxy)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)ethyl prop-2-enoate is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenyl group attached to an ethoxyethyl chain, which is further connected to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl prop-2-enoate typically involves the reaction of 4-nitrophenol with 2-chloroethyl prop-2-enoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenoxy)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ethoxyethyl chain and prop-2-enoate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Nitrophenoxy)ethyl prop-2-enoate
- 2-(3-Nitrophenoxy)ethyl prop-2-enoate
- 2-(4-Methoxyphenoxy)ethyl prop-2-enoate
Uniqueness
2-(4-Nitrophenoxy)ethyl prop-2-enoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the prop-2-enoate moiety also imparts distinct properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
115382-67-7 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2 |
Clave InChI |
UXXUZRZICNTQLT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


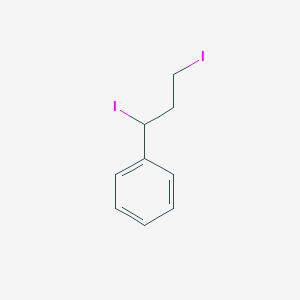
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
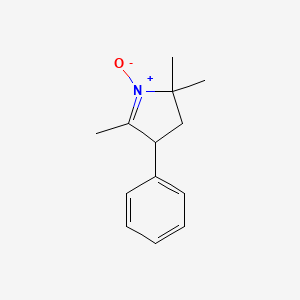
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
